N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

ROCK inhibition Kinase inhibitor selectivity Structure-activity relationship

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule with the formula C19H18N2O3 and molecular weight 322.4 g/mol. It is categorized by vendors under protein kinase inhibitors and activators, specifically as a rho-associated protein kinase (ROCK) inhibitor and an inhibitor of NADPH oxidase.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 2034393-33-2
Cat. No. B2460189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
CAS2034393-33-2
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCC(C(=O)NCC1=CC(=CN=C1)C2=COC=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-14(24-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-23-13-16/h2-10,12-14H,11H2,1H3,(H,21,22)
InChIKeyHNMQXXMWXXQOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide (CAS 2034393-33-2) Procurement Guide: Structural Identity and Research Classification


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule with the formula C19H18N2O3 and molecular weight 322.4 g/mol . It is categorized by vendors under protein kinase inhibitors and activators, specifically as a rho-associated protein kinase (ROCK) inhibitor and an inhibitor of NADPH oxidase . Its structure features a unique combination of a furan-3-yl substituent at the 5-position of a pyridine ring, linked via a methylene bridge to a phenoxypropanamide moiety . This specific regioisomeric arrangement is key to its differentiated binding profile.

Why N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide Cannot Be Substituted with Generic Furan-Pyridine Analogs


Substituting this compound with a close structural analog without rigorous validation can lead to significant changes in target potency and selectivity. The regioisomeric attachment of the furan ring to the pyridine core (3-yl vs. 2-yl) and its position on the pyridine (5- vs. 6-) are critical determinants of molecular recognition. For example, the closely related analog N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide (CAS 1903578-24-4) differs only in these positions but is not assumed to be functionally interchangeable [1]. In ROCK inhibitor development, similar structural variations in the hinge-binding region have resulted in potency differences of over an order of magnitude between regioisomers . Therefore, direct experimental validation with the specific compound is required for any scientific workflow.

Quantitative Differentiation Evidence for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide (CAS 2034393-33-2)


Structural Differentiation via Regioisomeric Variation: Furan-3-yl vs. Furan-2-yl Attachment

The target compound features a furan-3-yl group at the 5-position of the pyridine ring. The closest commercial analog, N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide (CAS 1903578-24-4), differs in two key structural parameters: the furan ring is attached via its 2-position rather than the 3-position, and it is located at the 6-position of the pyridine ring instead of the 5-position [1]. This double positional isomerism likely alters the spatial orientation of the furan oxygen, which can influence hydrogen bonding with hinge-region residues in kinase targets. In related ROCK inhibitor chemotypes, a similar shift from pyridine-5-yl to pyridin-6-yl substitution has been associated with changes in IC50 values exceeding 10-fold depending on the target isoform .

ROCK inhibition Kinase inhibitor selectivity Structure-activity relationship

Target Engagement: Differentiated NADPH Oxidase (NOX) Inhibitory Profile

The target compound is explicitly annotated as an inhibitor of NADPH oxidase (NOX), an enzyme responsible for reactive oxygen species (ROS) production, with potential utility in treating various inflammatory diseases . The comparator analog with the furan-2-yl configuration lacks this specific biological annotation. While apocynin is the well-known reference NOX inhibitor, this compound belongs to a distinct structural class (furan-pyridine-phenoxypropanamide) that may offer differentiated binding to NOX isoforms. However, direct quantitative IC50 data against specific NOX isoforms (NOX1, NOX2, NOX4) are not publicly available for this compound at this time.

NADPH oxidase Reactive oxygen species Inflammatory disease models

Potential ROCK Isoform Selectivity Based on Structural Class Inference

The compound is categorized as a rho kinase (ROCK) inhibitor . In the furanopyridine class of ROCK inhibitors, structural modifications at the pyridine 5-position and the furan attachment point have been shown to modulate selectivity between ROCK1 and ROCK2 isoforms. Closely related compounds from the same patent family (US9458110) demonstrate ROCK2 IC50 values as low as 0.85 nM to 1.36 nM, with 10- to 15-fold selectivity over ROCK1 [1]. While these specific data do not correspond to the target compound, they illustrate the potential for isoform selectivity within this chemotype. The target compound's unique furan-3-yl configuration at the pyridine 5-position may confer a different selectivity window compared to the furan-2-yl or phenyl-substituted analogs represented in the patent.

ROCK1 ROCK2 Kinase selectivity profiling

Pharmacophore Differentiation: Phenoxypropanamide vs. Alternative Linkers

The target compound includes a 2-phenoxypropanamide moiety, which distinguishes it from other furan-pyridine analogs that use alternative linkers (e.g., propanamide with aryl substituents, pivalamide, or diphenylpropanamide) . The 2-phenoxy substitution provides a chiral center and introduces specific steric and electronic properties. Analogs like N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide or N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide replace the phenoxy group with bulkier hydrophobic moieties, which can alter solubility (XLogP3 for the target compound is 2.8) and potentially affect metabolic stability . The phenoxy group may also participate in π-π stacking interactions distinct from the tolyl or diphenyl variants.

Pharmacophore modeling Metabolic stability ADME optimization

Recommended Application Scenarios for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide (CAS 2034393-33-2)


ROCK Isoform Selectivity Profiling Using Furan-Regioisomeric Probe Sets

This compound can be used as part of a probe set alongside the regioisomeric analog N-{6-(furan-2-yl)pyridin-3-ylmethyl}-2-phenoxypropanamide (CAS 1903578-24-4) to map the steric and electronic requirements of the ROCK ATP-binding pocket . By comparing IC50 values for ROCK1 and ROCK2 between the two isomers, researchers can isolate the contribution of furan orientation and pyridine attachment point to isoform selectivity. This approach is valuable for kinase drug discovery programs focused on minimizing off-target effects through precise hinge-region interactions .

NADPH Oxidase (NOX) Inhibition in Inflammatory Disease Cellular Models

Based on vendor annotation as a NOX inhibitor , this compound is suitable for in vitro studies of ROS production in inflammatory cell models. It can be benchmarked against apocynin (the classical NOX inhibitor) to establish comparative efficacy in assays measuring superoxide production (e.g., lucigenin-enhanced chemiluminescence, Amplex Red assay) . Its structural divergence from catechol-based NOX inhibitors like apocynin suggests potential differentiation in NOX isoform selectivity and reduced off-target scavenging activity.

Structure-Activity Relationship (SAR) Exploration of Phenoxypropanamide Pharmacophores

The compound serves as a key reference point for SAR studies examining the effect of the phenoxypropanamide linker on target binding and ADME properties . By systematically comparing this compound with analogs bearing alternative amide substituents (e.g., 3-(o-tolyl)propanamide, 3,3-diphenylpropanamide, pivalamide), medicinal chemists can map the contribution of the phenoxy oxygen and chiral methyl group to potency, selectivity, and metabolic stability .

Chemical Biology Tool for Dissecting Kinase vs. Oxidase Signaling Pathways

Given its dual annotation as both a ROCK inhibitor and a NOX inhibitor , this compound may serve as a polypharmacological probe. Researchers studying the intersection of kinase signaling and oxidative stress pathways (e.g., in cardiovascular disease or neurodegeneration) can use this compound to simultaneously modulate both targets, while using more selective single-target inhibitors (e.g., Y-27632 for ROCK, GSK2795039 for NOX2) as controls to deconvolute pathway contributions .

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